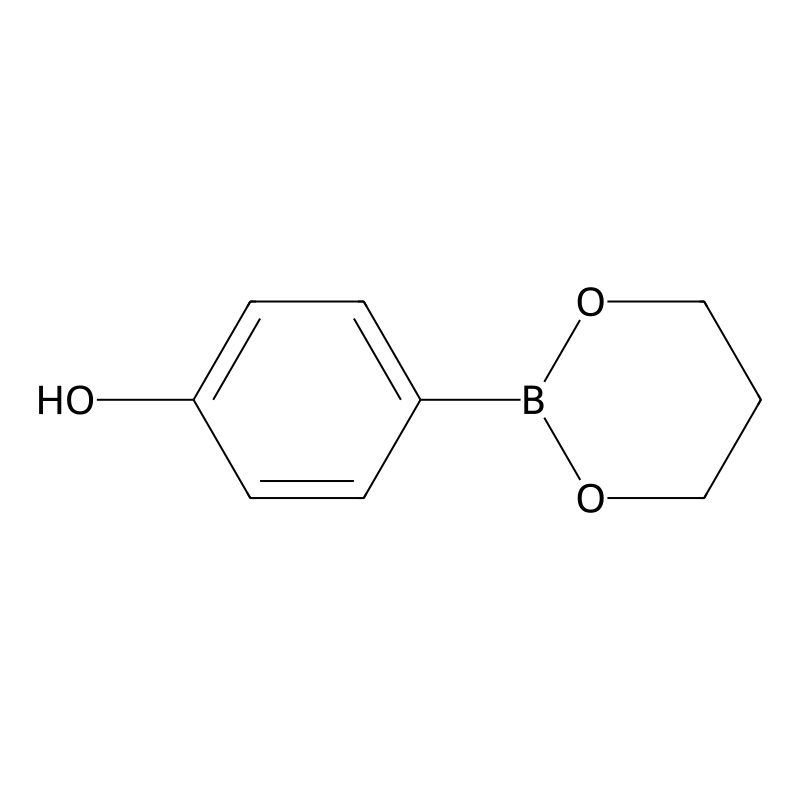4-(1,3,2-Dioxaborinan-2-yl)phenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-(1,3,2-Dioxaborinan-2-yl)phenol is an organic compound characterized by its unique structure, which combines a phenolic group with a 1,3,2-dioxaborinane moiety. The phenolic group features a hydroxyl group attached to an aromatic ring, while the dioxaborinane consists of a six-membered heterocyclic ring containing two oxygen atoms and one boron atom. This compound is notable for its potential in organic synthesis and medicinal chemistry due to the reactivity imparted by the boron atom, which can engage in various chemical interactions and bonding mechanisms .
Organic Synthesis
4-(1,3,2-Dioxaborinan-2-yl)phenol, a molecule containing a phenol group and a 1,3,2-dioxaborinane group, finds its primary application in organic synthesis as a versatile building block. The 1,3,2-dioxaborinane group readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions []. This reaction allows for the efficient formation of carbon-carbon bonds between 4-(1,3,2-Dioxaborinan-2-yl)phenol and various organic halides, introducing complex and diverse functionalities. An example of this application is the synthesis of 4-(4-nitrophenyl)phenol, where 4-(1,3,2-dioxaborinan-2-yl)phenol is coupled with 4-bromonitrobenzene using tetrakis(triphenylphosphine)palladium(0) as a catalyst [].
While detailed studies on the biological activity of 4-(1,3,2-Dioxaborinan-2-yl)phenol are sparse, compounds containing boron have been noted for their unique interactions with biological systems. The presence of the boron atom can facilitate reversible covalent bonding with biomolecules, potentially influencing enzyme activities and cellular processes. This feature makes such compounds interesting candidates for further pharmacological exploration .
The synthesis of 4-(1,3,2-Dioxaborinan-2-yl)phenol typically involves several steps that may include:
- Formation of the dioxaborinane ring: This can be achieved through reactions involving boronic acids or esters.
- Coupling with phenolic derivatives: The phenolic component can be introduced via coupling reactions such as Suzuki-Miyaura coupling or other cross-coupling methods .
- Purification: The final product is usually purified through techniques like column chromatography to achieve the desired purity and yield.
Specific detailed synthetic routes are not extensively documented in the literature for this compound alone but can be inferred from similar boron-containing compounds.
4-(1,3,2-Dioxaborinan-2-yl)phenol serves as a valuable building block in organic synthesis. Its applications include:
- Organic Synthesis: Utilized in Suzuki-Miyaura cross-coupling reactions to create complex organic molecules.
- Materials Science: Potential use in developing new materials due to its unique structural properties.
- Medicinal Chemistry: Investigation into its biological properties may lead to new therapeutic agents .
Several compounds share structural similarities with 4-(1,3,2-Dioxaborinan-2-yl)phenol. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol | Contains a dimethyl-substituted dioxaborinane | Enhanced steric hindrance may influence reactivity |
| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | Features a tetramethyl-substituted dioxaborinane | Increased lipophilicity could affect biological activity |
| Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | Contains an ester functional group | May exhibit different reactivity patterns due to ester presence |
These compounds illustrate variations in substitution patterns on the dioxaborinane ring and their potential impacts on chemical reactivity and biological activity. The unique combination of features in 4-(1,3,2-Dioxaborinan-2-yl)phenol sets it apart as a versatile candidate for further study in both synthetic and medicinal chemistry contexts .








